Benzamide, 3-[(chloroacetyl)amino]-
CAS No.: 85126-66-5
Cat. No.: VC4128727
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85126-66-5 |
|---|---|
| Molecular Formula | C9H9ClN2O2 |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 3-[(2-chloroacetyl)amino]benzamide |
| Standard InChI | InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
| Standard InChI Key | PKERGLWCKXHITG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzamide, 3-[(chloroacetyl)amino]-, consists of a benzamide core (a benzene ring linked to a carboxamide group) modified at the 3-position by a chloroacetyl moiety. The chloroacetyl group () introduces both electrophilic and nucleophilic reactivity, enabling participation in substitution and condensation reactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.63 g/mol |
| Exact Mass | 212.035 Da |
| Topological Polar Surface Area | 76.7 Ų |
| LogP (Octanol-Water) | 2.50 |
The compound’s planar benzamide scaffold facilitates π-π stacking interactions, while the chloroacetyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–8.1 ppm), the chloroacetyl methylene group (δ 4.2–4.3 ppm), and the amide protons (δ 10.3–10.6 ppm) . Infrared (IR) spectra show absorption bands at 1685 cm (C=O stretch of amide) and 3257 cm (N-H stretch) . Mass spectrometry confirms the molecular ion peak at m/z 212.035, consistent with the molecular formula .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Chloroacetylation of 3-Aminobenzamide: Reacting 3-aminobenzamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
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Purification: Recrystallization from ethanol/water mixtures yields the pure product with >90% purity .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance yield and safety. Key parameters include:
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Temperature Control: Maintained at 0–10°C to minimize side reactions.
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Solvent Recovery: Dichloromethane is recycled via distillation.
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Quality Assurance: High-performance liquid chromatography (HPLC) ensures compliance with pharmacopeial standards.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.2 | |
| Escherichia coli | 32.5 | |
| Candida albicans | 16.7 |
The chloroacetyl group likely disrupts microbial cell wall synthesis by alkylating essential enzymes .
Anticancer Activity
In cytotoxicity assays, derivatives of benzamide, 3-[(chloroacetyl)amino]-, inhibit proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC values of 5.6–8.2 µM . Mechanistic studies suggest:
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .
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Kinase Inhibition: Suppression of vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of angiogenesis .
Structure-Activity Relationship (SAR) Insights
Role of the Chloroacetyl Group
The chloroacetyl moiety is critical for bioactivity:
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Electrophilic Reactivity: The chlorine atom acts as a leaving group, facilitating nucleophilic substitution with biological nucleophiles (e.g., cysteine thiols in enzymes) .
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Lipophilicity Enhancement: The chloroacetyl group increases LogP by 1.2 units compared to unsubstituted benzamide, improving cellular uptake .
Substituent Effects on the Aromatic Ring
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3-Position Substitution: Optimal activity is observed when the chloroacetyl group is at the 3-position, as steric hindrance at the 2- or 4-positions reduces target binding .
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Ring Halogenation: Bromination at the 2-, 4-, and 6-positions (as in 2,4,6-tribromo-3-[(chloroacetyl)amino]benzamide) enhances cytotoxicity but reduces solubility .
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Benzamide | No chloroacetyl group | Lower lipophilicity and bioactivity |
| N-(Chloroacetyl)aniline | Aniline core instead of benzamide | Reduced enzymatic stability |
| ERX-11 (Tris-benzamide) | Three benzamide units | Enhanced ERα-coregulator inhibition |
Future Directions and Research Opportunities
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PROTAC Development: Incorporating benzamide, 3-[(chloroacetyl)amino]-, into proteolysis-targeting chimeras (PROTACs) to degrade oncogenic proteins .
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Combination Therapies: Synergistic studies with cisplatin or paclitaxel to enhance anticancer efficacy .
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Crystallographic Studies: X-ray diffraction analysis to elucidate binding modes with VEGFR-2 and other targets .
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